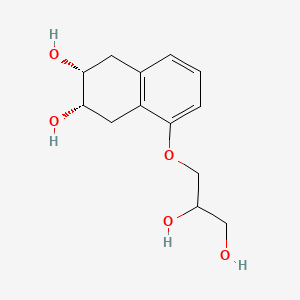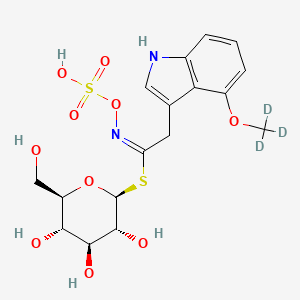
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester is a chemical compound with the molecular formula C₁₇H₃₀O₄ and a molecular weight of 298.42 g/mol . It is a colorless oil that is slightly soluble in chloroform and methanol . This compound is a possible metabolite of diisononyl cyclohexane-1,2-dicarboxylate (DINCH) monoester (MINCH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester can be synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with 4-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of 1,2-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,2-cyclohexanedimethanol.
Substitution: Formation of various esters and amides depending on the nucleophile used.
Scientific Research Applications
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester has several scientific research applications, including:
Chemistry: Used as a reference standard and building block in synthetic chemistry.
Biology: Studied as a metabolite of DINCH, which is used as a plasticizer in various consumer products.
Medicine: Investigated for its potential effects on human health as a metabolite of plasticizers.
Industry: Used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester involves its metabolism in the human body. As a metabolite of DINCH, it is formed through the hydrolysis of the ester bond. The compound can then undergo further metabolic transformations, including oxidation and conjugation reactions, to form more polar metabolites that are excreted in urine . The molecular targets and pathways involved in its metabolism include various enzymes such as esterases and oxidases .
Comparison with Similar Compounds
Similar Compounds
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): A plasticizer used as a safer alternative to phthalates.
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctan-1-ol Ester: Another possible metabolite of DINCH.
1,2-Cyclohexanedicarboxylic Acid Mono 7-Hydroxy-4-Methyloctyl Ester: A hydroxylated metabolite of DINCH.
Uniqueness
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester is unique due to its specific structure and properties as a metabolite of DINCH. Its formation and metabolism in the human body provide insights into the safety and environmental impact of DINCH as a plasticizer .
Properties
CAS No. |
1889286-78-5 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-methyloctoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h13-15H,3-12H2,1-2H3,(H,18,19) |
InChI Key |
IGGVQTVKZINOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCOC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


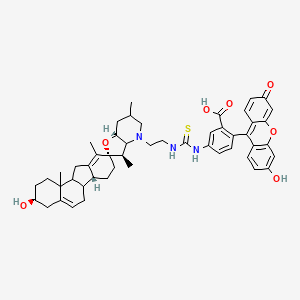
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
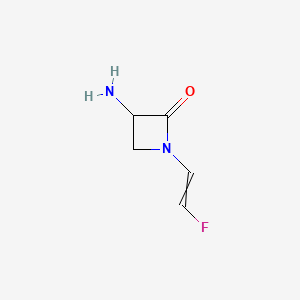
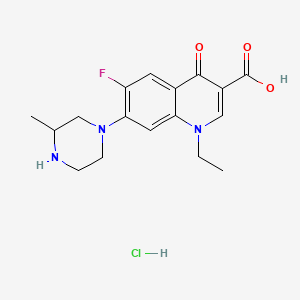
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
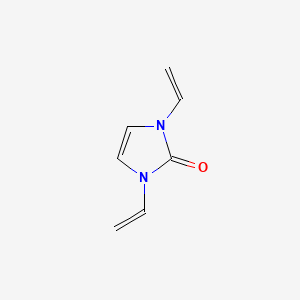

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
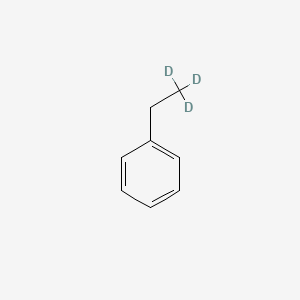
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
